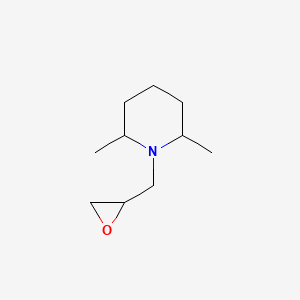

2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine

Description

2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine is a piperidine derivative characterized by a six-membered heterocyclic ring with methyl groups at the 2- and 6-positions and an epoxide (oxirane) moiety attached to the nitrogen via a methylene linker. The molecular formula is C₁₀H₁₇NO, with an average molecular weight of 171.25 g/mol. The epoxide group introduces significant reactivity and polarity, distinguishing it from other piperidine analogs.

Properties

IUPAC Name |

2,6-dimethyl-1-(oxiran-2-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-8-4-3-5-9(2)11(8)6-10-7-12-10/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLPBHCJVHJGCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine typically involves the reaction of 2,6-dimethylpiperidine with an epoxide precursor under basic conditions. One common method involves the use of epichlorohydrin as the epoxide precursor, which reacts with 2,6-dimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the epoxide ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the opening of the epoxide ring, resulting in the formation of diols or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Diols and other reduced products.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity underlies its potential biological activity and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Functional Group Variations

The table below highlights key structural and functional differences between 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine and related compounds:

Pharmacological and Biochemical Insights

Epoxide Reactivity vs. Propargyl Lipophilicity

This contrasts with the propargyl group in 2,6-Dimethyl-1-(2-propin-1-yl)piperidine, which enhances lipophilicity and may participate in hydrogen bonding via the terminal alkyne .

Hydrophobic vs. Polar Substituents

Compounds like 1-(3-phenylbutyl)piperidine derivatives prioritize hydrophobic interactions, as evidenced by their binding to S1R’s hydrophobic cavity near helices α4/α5 . In contrast, the epoxide in 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine may limit hydrophobic binding but enable polar interactions with residues like Glu172, a key salt bridge partner in S1R ligands .

Tertiary Amine Advantage

Tertiary amines, such as those in 2,2,6,6-tetramethyl-1-(2-chloroethyl)piperidine, exhibit superior PARP inhibition compared to secondary amines due to reduced steric hindrance and enhanced electron-donating effects . The tertiary nitrogen in 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine may similarly optimize interactions with enzymatic targets.

Aryl vs. Methyl Substituents

Aryl-substituted piperidines (e.g., 2,6-bis(3,4,5-trimethoxyphenyl)piperidine) demonstrate enhanced bioactivity, likely due to π-π stacking and increased steric bulk .

Research Findings and Mechanistic Implications

- Binding Mode Flexibility : Compounds with larger substituents (e.g., 3-phenylbutyl) adapt to hydrophobic pockets via RMSD variations (>4 Å), while smaller groups like epoxides may rely on polar interactions .

- Kinetic Modulation : Piperidine derivatives like Compound 21 () modulate PKG1α kinetics by reducing substrate KM. The epoxide’s polarity could similarly influence enzyme-substrate affinity .

- Stability Considerations : Epoxides are prone to ring-opening reactions, which may limit in vivo stability compared to stable analogs like propargyl or aryl derivatives .

Biological Activity

2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring with two methyl groups at the 2 and 6 positions and an oxirane (epoxide) group at the 1-position. The presence of the epoxide group contributes to its electrophilic nature, allowing for various nucleophilic ring-opening reactions that can lead to the formation of numerous derivatives.

Synthesis Methods:

- Epoxide Ring Opening: The primary method involves using piperidine as a nucleophile in epoxide ring-opening reactions.

- Catalytic Hydrogenation: This method helps in the reduction of double bonds present in derivatives.

- Multicomponent Reactions: These reactions facilitate the synthesis of complex structures from simpler precursors.

Antiviral Activity

Research indicates that derivatives of 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine exhibit promising antiviral properties. They have been shown to inhibit viral replication by targeting essential viral enzymes or proteins. Notably, some derivatives demonstrate potent activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Antitumor Effects

The compound's derivatives are being explored as potential anticancer agents. Studies have shown that they can interfere with cancer cell growth, induce apoptosis, and inhibit specific signaling pathways. In vitro tests against various cancer cell lines have yielded encouraging results, with some derivatives exhibiting significant tumor regression rates in animal models .

Antimicrobial Properties

The antimicrobial potential of these derivatives is also noteworthy. They have been tested against a range of pathogens, including bacteria and fungi. Minimum inhibitory concentration (MIC) values indicate strong antimicrobial activity, making them candidates for further development in treating infectious diseases .

Antimalarial Activity

Given the global health challenge posed by malaria, derivatives of this compound are being investigated for their antimalarial effects. Preliminary studies show that some derivatives significantly reduce parasite growth in vitro and in vivo, suggesting their potential as new therapeutic agents against malaria .

Research Findings

Recent studies have employed various methodologies to evaluate the biological activity of 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine derivatives:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antiviral Activity | Cell-based assays | Potent inhibition of HSV and HIV replication |

| Antitumor Activity | In vitro and in vivo studies | Significant tumor regression observed |

| Antimicrobial Testing | MIC determination | Strong activity against specific bacterial strains |

| Antimalarial Activity | In vitro assays against Plasmodium | Notable reduction in parasite load |

Case Studies

- Anticancer Evaluation: A study assessed a series of piperidine derivatives derived from 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine against FaDu hypopharyngeal tumor cells. The results indicated enhanced cytotoxicity compared to standard treatments like bleomycin .

- Antiviral Screening: Derivatives were tested for their ability to inhibit HIV protease activity in cell cultures, showing effective dose-response relationships that warrant further investigation .

- Antimicrobial Assessment: A comprehensive analysis involved testing several derivatives against common pathogens, with specific compounds demonstrating MIC values lower than those of existing antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 2,6-Dimethyl-1-(oxiran-2-ylmethyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Utilize alkylation of the piperidine core with an epoxide-containing reagent (e.g., epichlorohydrin derivatives) under basic conditions to introduce the oxiran-2-ylmethyl group.

- Step 2 : Optimize stereochemical outcomes by employing chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enantioselective purification techniques such as chiral chromatography .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

- Key Consideration : Monitor reaction progress with TLC to minimize byproduct formation.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for methyl groups (δ ~1.0–1.5 ppm) and epoxide protons (δ ~3.0–4.0 ppm) to confirm substitution patterns .

- Infrared Spectroscopy (IR) : Identify epoxide C-O stretching vibrations (~1250 cm⁻¹) and piperidine ring vibrations (~2800 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase C18 columns to assess purity (>98%) and resolve enantiomers via chiral stationary phases .

Advanced Research Questions

Q. How can computational models predict the pharmacokinetic and toxicity profiles of this compound?

- Methodological Answer :

- QSAR Modeling : Develop Quantitative Structure-Activity Relationship models using molecular descriptors (e.g., logP, polar surface area) to correlate structure with bioactivity. Software like ADMET Predictor™ can simulate absorption, distribution, and cytochrome P450 interactions .

- In Silico Docking : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities for CNS targets (e.g., serotonin receptors) based on epoxide and piperidine moieties .

- Data Validation : Cross-reference computational results with in vitro assays (e.g., hepatic microsomal stability tests) to refine models .

Q. What strategies address challenges in achieving high enantiomeric purity during synthesis?

- Methodological Answer :

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective epoxide ring-opening reactions .

- Dynamic Kinetic Resolution : Use enzymatic or chemical methods to resolve racemic mixtures during piperidine alkylation .

- Crystallographic Analysis : Confirm enantiopurity via single-crystal X-ray diffraction, focusing on chiral center configurations (e.g., R/S assignments) .

Q. How can structural modifications enhance bioactivity while reducing off-target effects?

- Methodological Answer :

- Epoxide Functionalization : Replace the epoxide with bioisosteres (e.g., aziridine) to modulate reactivity and improve metabolic stability .

- Piperidine Ring Substitutions : Introduce electron-withdrawing groups (e.g., cyano) at the 2- and 6-positions to enhance receptor selectivity .

- In Vivo Profiling : Test derivatives in rodent models for CNS penetration (BBB permeability assays) and toxicity (LD₅₀ studies) .

Q. What crystallographic insights reveal molecular interactions of this compound?

- Methodological Answer :

- Single-Crystal Growth : Recrystallize from ethanol/water mixtures and analyze using X-ray diffraction (Cu-Kα radiation) to determine bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding) .

- Density Functional Theory (DFT) : Compare experimental crystal data with computational geometry optimizations (e.g., Gaussian 16) to validate electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.